

# Dibutyltin bis(2-ethylhexanoate): A Technical Guide to its Toxicological and Ecotoxicological Profile

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## Compound of Interest

Compound Name: *Dibutyltin bis(2-ethylhexanoate)*

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## Executive Summary

**Dibutyltin bis(2-ethylhexanoate)** (DBTBEH), an organotin compound, is utilized in various industrial applications. A comprehensive understanding of its toxicological and ecotoxicological properties is crucial for risk assessment and safe handling. This technical guide provides an in-depth overview of the available data on the toxicity of DBTBEH to mammals and aquatic organisms. The information is presented in structured tables for clarity, accompanied by detailed descriptions of relevant experimental methodologies based on established OECD guidelines. Furthermore, this guide visualizes key molecular mechanisms of toxicity, specifically its interaction with the glucocorticoid and PPAR $\gamma$ /RXR $\alpha$  signaling pathways, through detailed diagrams.

## Toxicological Profile

The toxicological data for **Dibutyltin bis(2-ethylhexanoate)** indicates potential for acute toxicity, skin irritation, and reproductive and developmental effects.

## Acute Toxicity

Quantitative data from acute toxicity studies are summarized in the table below. These studies are generally conducted in accordance with OECD guidelines to assess the effects of a single

high dose of a substance.

Endpoint	Species	Route	Value	Reference Study Guideline
LD50	Rat	Oral	>2000 mg/kg bw	OECD Guideline 425
LD50	Rat	Dermal	>2009 mg/kg bw	OECD Guideline 402

Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 425)[1][2][3]

The acute oral toxicity is determined using the Up-and-Down Procedure (UDP). The study typically involves female rats, which are generally more sensitive. Animals are fasted overnight before administration of a single dose of the test substance by oral gavage. The initial dose is selected based on preliminary information, and subsequent doses are adjusted up or down depending on the outcome (survival or death) of the previously dosed animal. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly. At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.

Experimental Protocol: Acute Dermal Toxicity (based on OECD Guideline 402)[4][5][6]

The acute dermal toxicity study involves the application of the test substance to a shaved area of the skin of rats (typically Wistar rats) for 24 hours under a semi-occlusive dressing.[4] A limit test is often performed at a dose of 2000 mg/kg body weight.[4] The animals are observed for mortality, signs of systemic toxicity, and local skin reactions for 14 days.[4] Body weight is monitored throughout the study.[4] A gross necropsy is performed at the termination of the study.[4]

## Repeated Dose and Developmental Toxicity

While specific chronic toxicity studies on **Dibutyltin bis(2-ethylhexanoate)** are not readily available in the public domain, studies on related dibutyltin compounds indicate potential for adverse effects following repeated exposure, including immunotoxicity, hepatotoxicity, and neurotoxicity.[7]

A developmental toxicity study on a related compound, dibutyltin bis(2-ethylhexyl thioglycolate), in rats showed a maternal No-Observed-Adverse-Effect Level (NOAEL) of 8.5 mg/kg/day and a developmental NOAEL of 25 mg/kg/day. The maternal Lowest-Observed-Adverse-Effect Level (LOAEL) was 25 mg/kg/day, based on reduced maternal thymus weight.[8]

Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to assess the potential of a substance to cause adverse effects on the developing fetus. The test substance is administered daily to pregnant female rats or rabbits from implantation to the day before caesarean section. Dose levels are chosen to establish a dose-response relationship, with the highest dose inducing some maternal toxicity but not mortality. Dams are monitored for clinical signs, body weight, and food consumption. At termination, the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

## Ecotoxicological Profile

**Dibutyltin bis(2-ethylhexanoate)** is classified as very toxic to aquatic life, with potential for long-term adverse effects in the aquatic environment.

Endpoint	Species	Duration	Value	Reference Study Guideline
EL50	Daphnia magna (Water Flea)	48 hours	4.9 mg/L	OECD Guideline 202
EC50 (Growth)	Skeletonema costatum (Diatom)	72 hours	0.01 mg Sn/L (for dibutyltin)	-
LC50	Culex pipiens (Mosquito larva)	24 hours	0.1 mg Sn/L (for dibutyltin)	-

Experimental Protocol: Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202) [9][10][11][12]

This study assesses the acute toxicity of a substance to *Daphnia magna*. Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. [11] The test is typically conducted under static or semi-static conditions. Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.[12] The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids. Due to the low aqueous solubility of the substance, a Water Accommodated Fraction (WAF) is often used for test preparations.[9][10]

Experimental Protocol: Fish, Acute Toxicity Test (based on OECD Guideline 203)[13][14][15]  
[16][17]

This test evaluates the acute toxicity of a substance to fish (e.g., Zebra fish). Fish are exposed to a series of concentrations of the test substance, typically for 96 hours.[13][14][15] Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[13][14] The data are used to determine the LC50, the concentration that is lethal to 50% of the test fish.[13][17]

Experimental Protocol: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)[18][19][20][21]

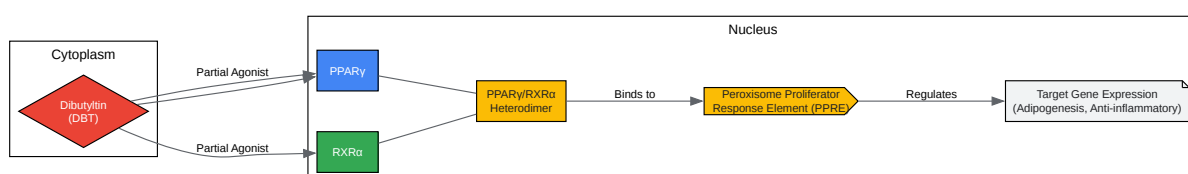
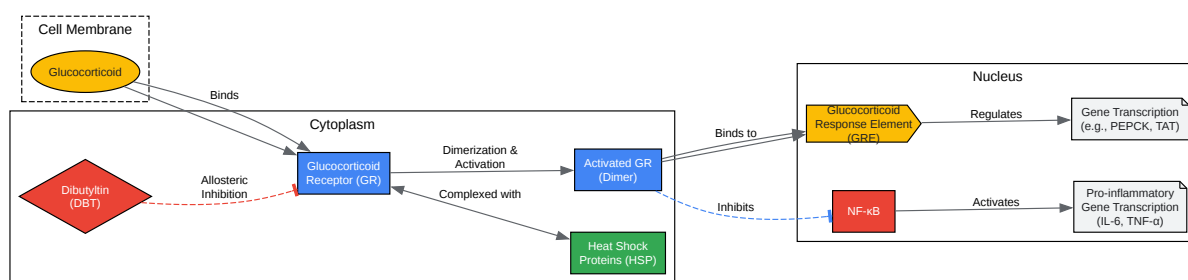
This study assesses the effects of a substance on the growth of freshwater algae (e.g., *Pseudokirchneriella subcapitata*). Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours.[18][19][20] The growth of the algae is measured over time, and the inhibition of growth in the exposed cultures is compared to that of the control cultures.[20] The results are used to calculate the EC50, the concentration that causes a 50% reduction in growth or growth rate.[19]

## Mechanism of Toxicity: Signaling Pathway Interactions

Dibutyltin compounds have been shown to exert their toxic effects through interference with key cellular signaling pathways. Two notable examples are the disruption of the glucocorticoid receptor and the activation of the PPAR $\gamma$ /RXR $\alpha$  pathway.

## Disruption of Glucocorticoid Receptor Signaling

Dibutyltin (DBT) has been identified as an inhibitor of the glucocorticoid receptor (GR).[22][23][24] This inhibition is believed to be a key mechanism behind its immunotoxic effects. DBT allosterically inhibits the binding of glucocorticoids to the GR, preventing its activation.[22][24] This blockage disrupts the normal regulation of gene expression by glucocorticoids, including the suppression of pro-inflammatory cytokines like IL-6 and TNF- $\alpha$ . [22][24]



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